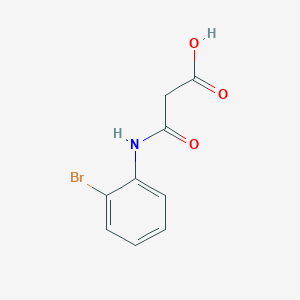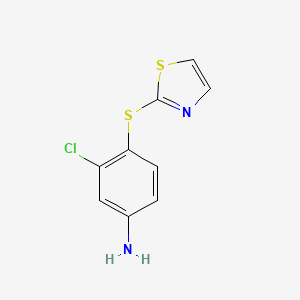
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a triazole ring, which are connected by an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 1,2,4-triazole.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with an appropriate reagent, such as ethyl acetoacetate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors, where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. The reactants are continuously fed into the reactor, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The methoxy group and triazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and receptor binding.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities.
1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone: The presence of a methyl group instead of a methoxy group can influence the compound’s reactivity and interactions.
1-(4-Nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanone: The nitrophenyl group can introduce different electronic effects, affecting the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89082-07-5 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
VIEZOAOPEPPATJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)




![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)

![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)


![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)


